molecular formula C17H27NO3 B8406273 N-[[4-(Diethoxymethyl)phenyl]methyl]tetrahydropyran-4-amine

N-[[4-(Diethoxymethyl)phenyl]methyl]tetrahydropyran-4-amine

Cat. No.: B8406273
M. Wt: 293.4 g/mol
InChI Key: PRWXBVOZZJAAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-(Diethoxymethyl)phenyl]methyl]tetrahydropyran-4-amine is a useful research compound. Its molecular formula is C17H27NO3 and its molecular weight is 293.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H27NO3

Molecular Weight

293.4 g/mol

IUPAC Name

N-[[4-(diethoxymethyl)phenyl]methyl]oxan-4-amine

InChI

InChI=1S/C17H27NO3/c1-3-20-17(21-4-2)15-7-5-14(6-8-15)13-18-16-9-11-19-12-10-16/h5-8,16-18H,3-4,9-13H2,1-2H3

InChI Key

PRWXBVOZZJAAOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=C(C=C1)CNC2CCOCC2)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tetrahydropyran-4-amine 1 (100 g, 988.7 mmol) in MeOH (3.922 L) was added 4-(diethoxymethyl)benzaldehyde (196.1 g, 941.6 mmol) over 2 min at RT. The reaction mixture was stirred at RT for 80 min, until the aldimine formation was complete (as seen by NMR). NaBH4 (44.49 g, 1.176 mol) was carefully added over 45 min, maintaining the temperature between 24° C. and 27° C. by mean of an ice bath. After 75 min at RT, the reaction has gone to completion. The reaction mixture was quenched with 1M NaOH (1 L). The reaction mixture was partitioned between brine (2.5 L) and TBDME (4 L then 2×1 L). The organic phase was washed with brine (500 mL) and concentrated in vacuo. The crude mixture was redissolved in DCM (2 L). The aqueous phase was separated, the organic phase was dried over MgSO4, filtered and concentrated in vacuo to give the title compound as a yellow oil (252.99 g, 91% Yield); 1H NMR (400 MHz, CDCl3) δ 1.26 (t, 6H), 1.43-1.52 (m, 2H), 1.85-1.89 (m, 2H), 3.40 (td, 2H), 3.53-3.66 (m, 4H), 3.85 (s, 2H), 4.00 (dt, 2H), 5.51 (s, 1H), 7.33 (d, 2H) and 7.45 d, 2H) ppm; MS (ES+) 293.9.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
196.1 g
Type
reactant
Reaction Step One
Name
Quantity
3.922 L
Type
solvent
Reaction Step One
[Compound]
Name
aldimine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
44.49 g
Type
reactant
Reaction Step Three
Yield
91%

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